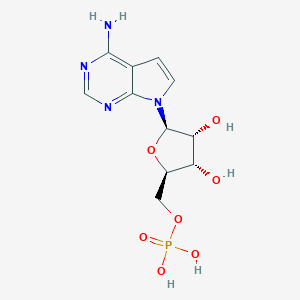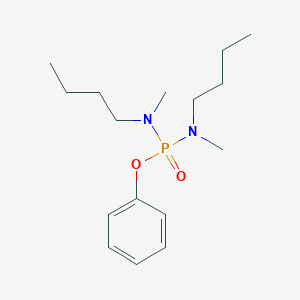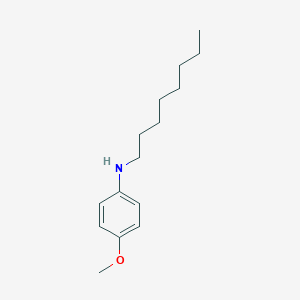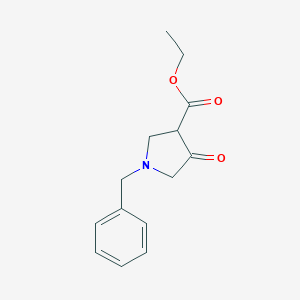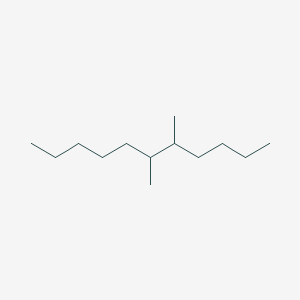
5,6-Dimethylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethylundecane is a hydrocarbon compound that belongs to the alkane family. It has a chemical formula of C13H28 and a molecular weight of 184.37 g/mol. This compound is widely used in scientific research due to its unique properties and structure.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethylundecane is not fully understood. However, it is believed that this compound acts as a hydrocarbon fuel in combustion reactions. When 5,6-Dimethylundecane is burned, it releases energy in the form of heat and light. This energy can be harnessed for various applications, including the generation of electricity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5,6-Dimethylundecane. However, it is believed that this compound is non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,6-Dimethylundecane in lab experiments is its high purity and stability. This compound is readily available and can be synthesized with high yield and purity. However, one of the limitations of using this compound is its high cost compared to other hydrocarbon compounds.
Direcciones Futuras
There are several future directions for the study of 5,6-Dimethylundecane. One of the most significant directions is the development of new and efficient combustion technologies. The study of hydrocarbon combustion is essential for the development of clean and efficient energy sources.
Another future direction for the study of 5,6-Dimethylundecane is the analysis of hydrocarbon mixtures. The use of this compound as a reference compound for the analysis of complex hydrocarbon mixtures can provide valuable information for various applications, including environmental monitoring and oil exploration.
Conclusion:
In conclusion, 5,6-Dimethylundecane is a unique hydrocarbon compound that has a wide range of scientific research applications. Its high purity and stability make it an ideal compound for various lab experiments. The study of this compound can provide valuable information for the development of efficient and clean combustion technologies, as well as the analysis of complex hydrocarbon mixtures.
Métodos De Síntesis
The synthesis of 5,6-Dimethylundecane can be achieved through various methods. One of the most commonly used methods is the catalytic hydrogenation of 5,6-Dimethyl-1-undecene. This reaction is carried out in the presence of a catalyst such as palladium on carbon and hydrogen gas. The reaction yields 5,6-Dimethylundecane with high purity and yield.
Aplicaciones Científicas De Investigación
5,6-Dimethylundecane has a wide range of scientific research applications. One of the most significant applications is its use as a model compound for the study of hydrocarbon combustion. Hydrocarbon combustion is an important process that occurs in various industrial and environmental settings. The study of this process is essential for the development of efficient and clean combustion technologies.
Another significant application of 5,6-Dimethylundecane is its use as a reference compound for the analysis of hydrocarbon mixtures. This compound has a unique retention time in gas chromatography, which makes it an ideal reference compound for the analysis of complex hydrocarbon mixtures.
Propiedades
Número CAS |
17615-91-7 |
|---|---|
Nombre del producto |
5,6-Dimethylundecane |
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
5,6-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-11-13(4)12(3)10-8-6-2/h12-13H,5-11H2,1-4H3 |
Clave InChI |
YAQUQAWUOHDAOP-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)C(C)CCCC |
SMILES canónico |
CCCCCC(C)C(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



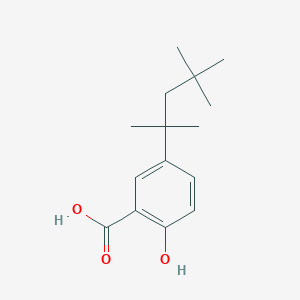
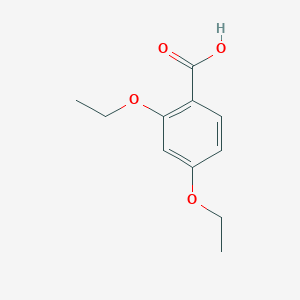
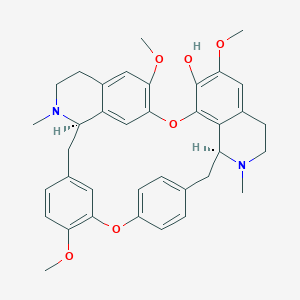
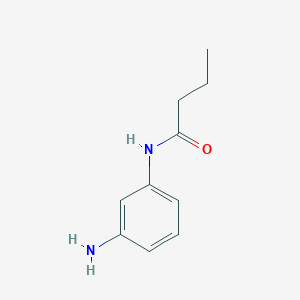
![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)
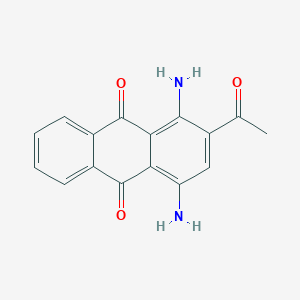
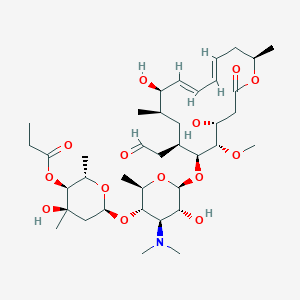
![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)
